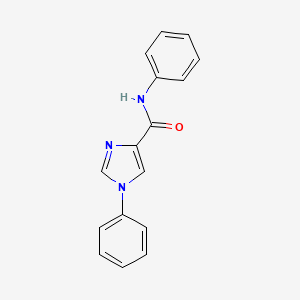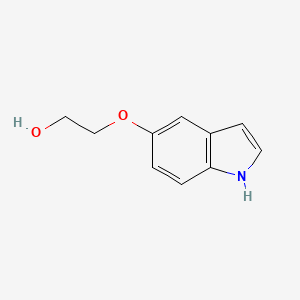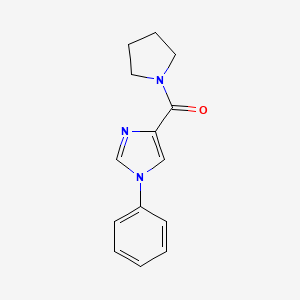
N,1-diphenylimidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-diphenylimidazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N,1-diphenylimidazole-4-carboxamide is not fully understood. However, studies have suggested that this compound can modulate various signaling pathways involved in cell growth, proliferation, and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and pain.
Biochemical and Physiological Effects
N,1-diphenylimidazole-4-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce pain in animal models. In addition, N,1-diphenylimidazole-4-carboxamide has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,1-diphenylimidazole-4-carboxamide in lab experiments is its high yield and purity. This compound can be synthesized in large quantities and purified through recrystallization, making it ideal for use in various assays.
However, one of the limitations of using N,1-diphenylimidazole-4-carboxamide in lab experiments is its potential toxicity. Studies have shown that this compound can induce cell death in normal cells at high concentrations, which can limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of N,1-diphenylimidazole-4-carboxamide. One of the most promising directions is the development of this compound as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential efficacy in various cancer types.
In addition, the study of N,1-diphenylimidazole-4-carboxamide in other disease models, such as inflammation and pain, could also provide valuable insights into its potential therapeutic applications.
Conclusion
N,1-diphenylimidazole-4-carboxamide is a chemical compound that has shown promising results in various scientific studies. Its potential therapeutic applications, including anticancer, anti-inflammatory, and analgesic properties, make it an attractive candidate for further research. While there are limitations to its use in lab experiments, the future directions for the study of N,1-diphenylimidazole-4-carboxamide are numerous, and further research in this area could lead to the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of N,1-diphenylimidazole-4-carboxamide can be achieved through various methods. One of the most common methods involves the reaction of 1,2-diphenylethylenediamine with ethyl chloroformate, followed by the addition of imidazole. The resulting product is then purified through recrystallization to obtain N,1-diphenylimidazole-4-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N,1-diphenylimidazole-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is its anticancer activity. Studies have shown that N,1-diphenylimidazole-4-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In addition to its anticancer activity, N,1-diphenylimidazole-4-carboxamide has also been studied for its anti-inflammatory and analgesic properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.
Eigenschaften
IUPAC Name |
N,1-diphenylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(18-13-7-3-1-4-8-13)15-11-19(12-17-15)14-9-5-2-6-10-14/h1-12H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFCJRVSSDSMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-Methoxy-1-[3-(3-methoxyphenyl)propyl]piperidin-4-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole](/img/structure/B6627193.png)
![5-[4-Methoxy-1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole](/img/structure/B6627203.png)
![2-[[4-Methoxy-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methyl]pyrimidin-4-amine](/img/structure/B6627211.png)
![N-ethyl-3-[4-methoxy-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide](/img/structure/B6627224.png)
![5-[1-[[3-(Difluoromethoxy)phenyl]methyl]-4-methoxypiperidin-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B6627237.png)
![5-[4-ethoxy-1-[(3-ethoxyphenyl)methyl]piperidin-4-yl]-3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazole](/img/structure/B6627239.png)
![5-[1-[(5-Bromofuran-2-yl)methyl]-4-methoxypiperidin-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B6627246.png)
![2-[benzyl-(2,5-dimethylphenyl)sulfonylamino]-N-(4-iodophenyl)acetamide](/img/structure/B6627254.png)
![3-chloro-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B6627260.png)
![2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-[(2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B6627263.png)

![4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B6627283.png)
![2-[(1,3-Dioxoisoindol-5-yl)sulfonylamino]benzoic acid](/img/structure/B6627286.png)
